molecular formula C12H17ClN2O B1611907 2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine CAS No. 866782-00-5

2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine

Cat. No.: B1611907
CAS No.: 866782-00-5
M. Wt: 240.73 g/mol
InChI Key: OIWUWMGJYGAUJR-UHFFFAOYSA-N
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Description

2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine is an organic compound that features a morpholine ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine typically involves the reaction of 4-chloroaniline with morpholine under specific conditions. One common method includes the use of a solvent such as dichloromethane (CH2Cl2) and a base to facilitate the reaction . The reaction mixture is often refluxed to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl ketones, while reduction could produce simpler amines or alcohols.

Scientific Research Applications

2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine is unique due to the combination of the chlorophenyl group and the morpholine ring, which imparts specific chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with the individual components alone.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c13-11-3-1-10(2-4-11)12(9-14)15-5-7-16-8-6-15/h1-4,12H,5-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWUWMGJYGAUJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CN)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586106
Record name 2-(4-Chlorophenyl)-2-(morpholin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866782-00-5
Record name β-(4-Chlorophenyl)-4-morpholineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866782-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-2-(morpholin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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